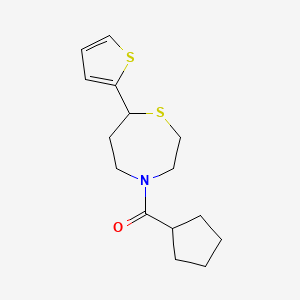

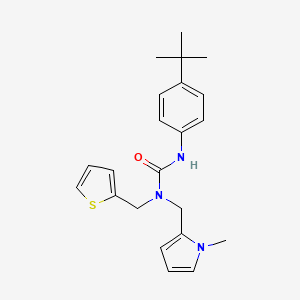

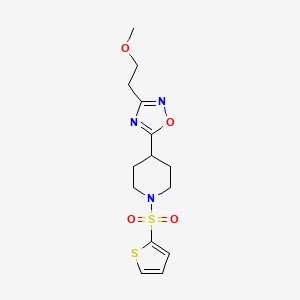

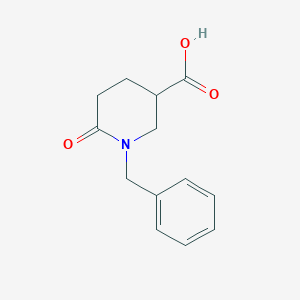

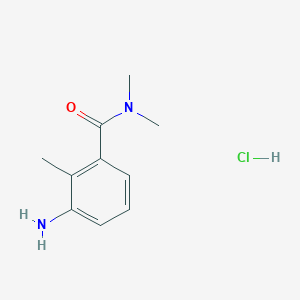

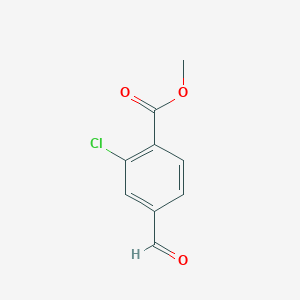

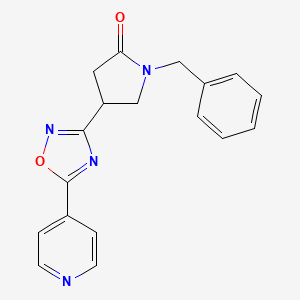

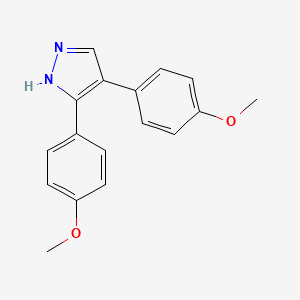

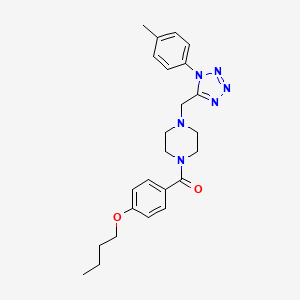

![molecular formula C24H17NO5 B2922161 N-(2-(benzo[d][1,3]dioxole-5-carbonyl)benzofuran-3-yl)-4-methylbenzamide CAS No. 886179-49-3](/img/structure/B2922161.png)

N-(2-(benzo[d][1,3]dioxole-5-carbonyl)benzofuran-3-yl)-4-methylbenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-(2-(benzo[d][1,3]dioxole-5-carbonyl)benzofuran-3-yl)-4-methylbenzamide” is a complex organic compound. It contains a benzofuran moiety, which is a heterocyclic compound, and a benzo[d][1,3]dioxole moiety, which is a type of benzodioxole .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a unified total synthesis of benzo[d][1,3]dioxole-type benzylisoquinoline alkaloids was established based on the well-known Pd-catalyzed arylation to set the aporphine framework, and Noyori asymmetric hydrogenation followed by diastereoselective resolution .Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For example, the synthesis of novel organoselenium compounds incorporating benzo[d][1,3]dioxole subunit has been reported .Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed using various techniques such as FT-IR, FT-Raman, NMR, and mass spectrometry .Aplicaciones Científicas De Investigación

Photocatalytic Degradation

Research on compounds structurally related to N-(2-(benzo[d][1,3]dioxole-5-carbonyl)benzofuran-3-yl)-4-methylbenzamide has included studies on photocatalytic degradation. For instance, the photodecomposition of propyzamide using titanium dioxide-loaded adsorbent supports has been investigated. This process enhances the rate of mineralization of propyzamide, reducing the concentration of possibly toxic intermediates in the solution (Torimoto et al., 1996).

Dopamine Receptor Imaging

Some analogs of this compound have been synthesized and characterized for their potential as D-2 dopamine receptor imaging agents. These studies involve the synthesis of iodinated benzamides with fused ring systems, investigating their in vivo and in vitro biological properties, indicating potential for developing new dopamine receptor imaging agents (Murphy et al., 1990).

Antitumor Agents

Research into related benzofuran and benzamide compounds has also explored their potential as antitumor agents. A study on dihydrobenzofuran lignans and related compounds evaluated their anticancer activity across a range of human tumor cell lines, showing that certain compounds exhibit promising activity. This suggests potential applications in the development of new antitumor agents that inhibit tubulin polymerization (Pieters et al., 1999).

Sigma-1 Receptor Antiproliferative Activity

Further research into benzamides has involved the synthesis and evaluation of compounds for their antiproliferative activity against cancer cell lines, acting as sigma-1 receptor agonists. This work underscores the potential for designing potent sigma-1 receptor agents with anti-cancer activity, indicating another promising research application area (Youssef et al., 2020).

Mecanismo De Acción

Direcciones Futuras

The future directions in the research of similar compounds involve the development of promising compounds with target therapy potentials and little side effects . The wide spectrum of attractive utilization has stimulated widespread research efforts aimed at the synthesis and evaluation of novel organoselenides .

Propiedades

IUPAC Name |

N-[2-(1,3-benzodioxole-5-carbonyl)-1-benzofuran-3-yl]-4-methylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H17NO5/c1-14-6-8-15(9-7-14)24(27)25-21-17-4-2-3-5-18(17)30-23(21)22(26)16-10-11-19-20(12-16)29-13-28-19/h2-12H,13H2,1H3,(H,25,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKCBVBJWVOZXHJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)NC2=C(OC3=CC=CC=C32)C(=O)C4=CC5=C(C=C4)OCO5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H17NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-allyl-6-(((3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one](/img/structure/B2922078.png)

![(2-Azaspiro[4.5]decan-3-yl)methanol](/img/structure/B2922085.png)

![4-[(3-chlorobenzyl)oxy]benzenecarbaldehyde O-(2,4-dichlorobenzyl)oxime](/img/structure/B2922092.png)

![8-ethyl-4-(pyrrolidin-1-yl)pyrido[2,3-d]pyrimidin-7(8H)-imine](/img/structure/B2922096.png)

![2-ethoxy-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)acetamide](/img/structure/B2922097.png)